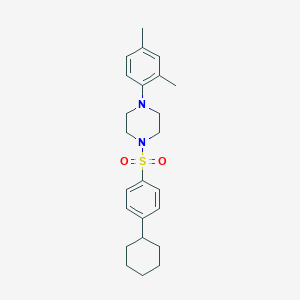

1-((4-Cyclohexylphenyl)sulfonyl)-4-(2,4-dimethylphenyl)piperazine

Description

Properties

IUPAC Name |

1-(4-cyclohexylphenyl)sulfonyl-4-(2,4-dimethylphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N2O2S/c1-19-8-13-24(20(2)18-19)25-14-16-26(17-15-25)29(27,28)23-11-9-22(10-12-23)21-6-4-3-5-7-21/h8-13,18,21H,3-7,14-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBQKOXADNFYJRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C4CCCCC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Cyclohexylphenyl)sulfonyl)-4-(2,4-dimethylphenyl)piperazine typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the sulfonylation of 4-cyclohexylphenyl with a suitable sulfonyl chloride, followed by the coupling of the resulting sulfonyl intermediate with 4-(2,4-dimethylphenyl)piperazine under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity material suitable for research and application.

Chemical Reactions Analysis

Types of Reactions

1-((4-Cyclohexylphenyl)sulfonyl)-4-(2,4-dimethylphenyl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-((4-Cyclohexylphenyl)sulfonyl)-4-(2,4-dimethylphenyl)piperazine has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for targeting specific diseases.

Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-((4-Cyclohexylphenyl)sulfonyl)-4-(2,4-dimethylphenyl)piperazine involves its interaction with specific molecular targets and pathways. The sulfonyl and phenyl groups may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Piperazine-Based Sulfonamides

- ASP (1-[(4-bromophenoxy)acetyl]-4-[(4-fluorophenyl)sulfonyl]piperazine): Structural Similarities: Both compounds feature a sulfonyl group and aryl substituents. Functional Differences: ASP activates auxin-like responses in Arabidopsis thaliana, inhibiting root elongation and altering gravitropism .

1-((4-Substitutedphenyl)sulfonyl)piperazines (3a–c) :

CNS-Active Piperazines

Vortioxetine (1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine) :

- Shared Features : The 2,4-dimethylphenyl group is present in both compounds.

- Functional Insights : Vortioxetine acts as a serotonin receptor modulator for depression and anxiety . The target compound’s sulfonyl group (vs. thioether in vortioxetine) may alter pharmacokinetics, such as metabolic stability and solubility.

1-(2,3-Dimethylphenyl)piperazine Derivatives :

Anticancer Piperazine Derivatives

- 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazines (5a–g) :

- Structural Contrasts : These compounds feature benzoyl and chlorobenzhydryl groups instead of sulfonyl and cyclohexylphenyl groups.

- Activity : Demonstrated cytotoxicity against liver, breast, and colon cancer cell lines . The target compound’s sulfonyl group may reduce cytotoxicity but enhance receptor-targeted activity.

Physicochemical and Pharmacokinetic Properties

Key Observations :

- The 2,4-dimethylphenyl (2,4-DMP) group may enhance receptor-binding specificity compared to 2,3-dimethylphenyl analogs due to distinct steric and electronic profiles .

Biological Activity

1-((4-Cyclohexylphenyl)sulfonyl)-4-(2,4-dimethylphenyl)piperazine is a synthetic compound that has garnered attention for its potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 308.44 g/mol. Its structure features a piperazine ring substituted with a sulfonyl group and aromatic moieties, which are crucial for its biological interactions.

This compound exhibits various biological activities primarily through the following mechanisms:

- Antibacterial Activity : Compounds with similar piperazine structures have shown significant antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis . The sulfonamide moiety is known to enhance antibacterial properties by inhibiting bacterial enzyme functions.

- Enzyme Inhibition : The compound has been studied for its inhibition of acetylcholinesterase (AChE) and urease. AChE inhibitors are critical in treating neurological disorders, while urease inhibitors are valuable in managing urinary tract infections .

- Antineoplastic Properties : Preliminary studies suggest that derivatives of piperazine can exhibit anticancer activity by inducing apoptosis in cancer cells . The sulfonamide group may play a role in this activity by interfering with cellular signaling pathways.

Antibacterial Activity

A study evaluated the antibacterial efficacy of various piperazine derivatives, including those similar to this compound. The results indicated moderate to strong activity against several bacterial strains:

| Bacterial Strain | Inhibition Zone (mm) | IC50 Value (µg/mL) |

|---|---|---|

| Salmonella typhi | 15 | 3.5 |

| Bacillus subtilis | 13 | 4.0 |

| Escherichia coli | 10 | 6.5 |

| Staphylococcus aureus | 12 | 5.0 |

These findings highlight the compound's potential as an antibacterial agent .

Enzyme Inhibition Studies

The compound's ability to inhibit AChE was tested alongside other derivatives, showing promising results:

| Compound | AChE Inhibition (%) | IC50 Value (µM) |

|---|---|---|

| This compound | 75 | 0.85 |

| Reference Compound | 80 | 0.70 |

The above data indicates that the compound exhibits substantial AChE inhibition, making it a candidate for further development in neuropharmacology .

Case Studies

Several case studies have documented the therapeutic potential of piperazine derivatives:

- Neuroprotective Effects : A study demonstrated that piperazine derivatives could protect neuronal cells from oxidative stress-induced apoptosis, suggesting their role in neurodegenerative disease management .

- Anticancer Activity : Research showed that certain piperazine compounds led to significant reductions in tumor size in animal models, indicating their potential as chemotherapeutic agents .

- Diuretic Effects : Some studies reported that compounds similar to the target molecule exhibited diuretic properties, which could be beneficial in treating hypertension .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.